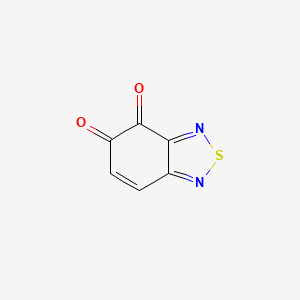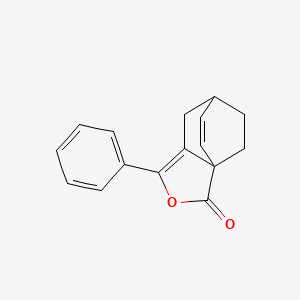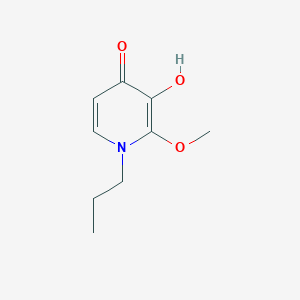![molecular formula C19H21N3O B14315995 N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine CAS No. 113242-30-1](/img/structure/B14315995.png)
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine typically involves the reaction of 2-phenylquinazolin-4-ol with N,N-dimethyl-3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline-based anticancer agent.
Uniqueness
N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
113242-30-1 |
|---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(2-phenylquinazolin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C19H21N3O/c1-22(2)13-8-14-23-19-16-11-6-7-12-17(16)20-18(21-19)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3 |
InChI-Schlüssel |
IYPFGLILNVSZHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
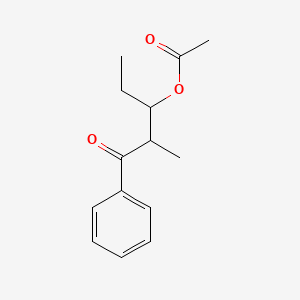
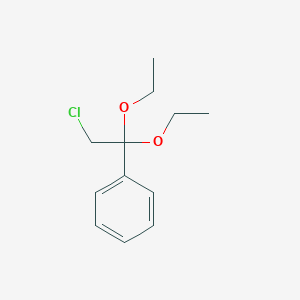
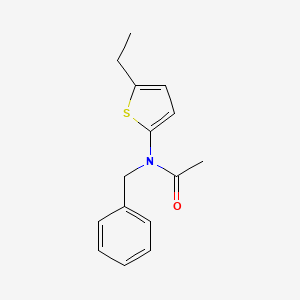
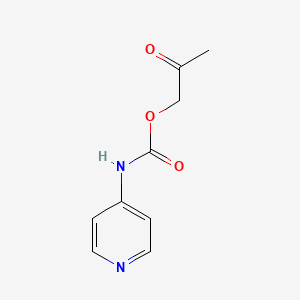
![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)


